3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethylpyrazole with N,N-dipropylamine and a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile, with or without a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A precursor in the synthesis of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide.
N,N-dipropylamine: Another precursor used in the synthesis.
Sulfonyl chloride derivatives: Used in the sulfonation step of the synthesis.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with sulfonamide and dipropylamine groups makes it a versatile compound for various research applications .
Properties
IUPAC Name |
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-5-7-14(8-6-2)17(15,16)11-9(3)12-13-10(11)4/h5-8H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUFLJZOTDHSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(NN=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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